6-(Diethylamino)pyrazine-2-carboxylic acid
CAS No.: 40262-58-6
Cat. No.: VC2326354
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40262-58-6 |
---|---|
Molecular Formula | C9H13N3O2 |
Molecular Weight | 195.22 g/mol |
IUPAC Name | 6-(diethylamino)pyrazine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H13N3O2/c1-3-12(4-2)8-6-10-5-7(11-8)9(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |
Standard InChI Key | YMPWXIJOWVANIH-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=NC(=CN=C1)C(=O)O |
Canonical SMILES | CCN(CC)C1=NC(=CN=C1)C(=O)O |
Introduction
6-(Diethylamino)pyrazine-2-carboxylic acid, with the CAS number 40262-58-6, is a compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms. This specific compound is notable for its diethylamino group attached at the 6-position and a carboxylic acid group at the 2-position of the pyrazine ring.
Biological and Pharmacological Activities
While specific biological activities of 6-(Diethylamino)pyrazine-2-carboxylic acid are not extensively documented, pyrazine derivatives generally exhibit a range of biological properties, including antimicrobial and antioxidant activities . The presence of a diethylamino group could potentially influence its interaction with biological targets, but detailed studies are needed to elucidate its specific pharmacological profile.
Applications and Potential Uses
Pyrazine derivatives are explored for various applications due to their versatile chemical structure and potential biological activities. These include:
-
Pharmaceuticals: Pyrazines are investigated for their antimicrobial, antioxidant, and anticancer properties.
-
Chemical Intermediates: They serve as valuable intermediates in organic synthesis due to their reactive functional groups.
Data Table: Available Pyrazine Derivatives
Compound Name | CAS Number | Purity |
---|---|---|
6-(Diethylamino)pyrazine-2-carboxylic acid | 40262-58-6 | 98% |
5-Carboxy-2-methylpyrazine 1-oxide | 51037-30-0 | 97% |
2-Chloro-6-(piperidin-1-yl)pyrazine | 343856-62-2 | 98% |
5-Methylpyrazine-2-carboxylic acid | 5521-55-1 | 95%+ |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume